1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide

Lipophilicity Hydrogen Bonding Physicochemical Profiling

Flexible benzenesulfonamides exhibit poor isoform selectivity in carbonic anhydrase inhibitor programs-this rigid benzofuranone scaffold solves that. The lactone carbonyl restricts rotation, enforcing spatial orientation essential for selective CA IX/XII engagement. • XLogP3: -0.1, TPSA: 94.9 Ų-oral bioavailability & CNS-penetrant compatible • Dual functionalization sites (sulfonamide + lactone) for rapid parallel library synthesis • Unique H-bond profile (1 donor, 5 acceptors) not replicable by 5-sulfonamide isomers or reduced dihydro analogs

Molecular Formula C8H7NO4S
Molecular Weight 213.21 g/mol
CAS No. 89819-28-3
Cat. No. B13626046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide
CAS89819-28-3
Molecular FormulaC8H7NO4S
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2S(=O)(=O)N)C(=O)O1
InChIInChI=1S/C8H7NO4S/c9-14(11,12)7-3-1-2-5-6(7)4-13-8(5)10/h1-3H,4H2,(H2,9,11,12)
InChIKeyKHSNQEZDAADQTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide: Core Structural and Procurement Profile for Preclinical Development


1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide (CAS 89819-28-3) is a bicyclic sulfonamide featuring a benzofuran-1(3H)-one core with a primary sulfonamide substituent at the 4-position [1]. This compound belongs to the benzofuransulfonamide class, a scaffold recognized for its utility in medicinal chemistry, particularly as a zinc-binding pharmacophore in carbonic anhydrase inhibition [2]. Its molecular formula (C₈H₇NO₄S) and exact mass (213.00957888 Da) distinguish it from common sulfonamide building blocks by the presence of the lactone carbonyl, which imposes conformational rigidity and distinct hydrogen-bonding capacity [1].

Core Scaffold Bicyclic benzofuranone-sulfonamide with lactone carbonyl
Conformation Restricted rotation enforces specific sulfonamide orientation
Pharmacophore Primary sulfonamide as zinc-binding group for CA inhibition

Why Generic Substitution Fails: Critical Physicochemical and Pharmacophoric Distinctions of 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide


Direct substitution of 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide with structurally similar sulfonamides is not scientifically valid due to the critical influence of the lactone carbonyl on molecular conformation, electronic distribution, and metabolic stability [1]. Unlike simple benzenesulfonamides, the fused benzofuranone system restricts rotational freedom and imposes a specific spatial orientation of the sulfonamide group, which is essential for selective target engagement in rigid enzyme pockets [2]. The 4-position sulfonamide regiochemistry, combined with the electron-withdrawing lactone, creates a unique hydrogen-bond donor/acceptor profile (1 donor, 5 acceptors) that cannot be replicated by the corresponding 5-sulfonamide isomer or the reduced dihydro analog (CAS 98475-12-8), which lacks the carbonyl oxygen and exhibits a higher calculated XLogP3 [1]. These distinctions directly impact biological selectivity profiles and synthetic intermediate reactivity, making generic replacement a high-risk strategy in preclinical lead optimization [2].

Conformational Mismatch
Simple benzenesulfonamides lack the rigid benzofuranone system, potentially altering target-engagement geometry.
Analog XLogP3 Shift
Reduced dihydro analog (CAS 98475-12-8) lacks the carbonyl, which may increase lipophilicity and reduce hydrogen-bond acceptors.
Regiochemical Variant
5-sulfonamide isomer presents a different spatial vector, which may shift isoform selectivity profiles.

Quantitative Differentiation Evidence: 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide vs. Closest Structural Analogs


Lipophilicity and Hydrogen-Bonding Capacity Versus 1,3-Dihydro-2-benzofuran-4-sulfonamide

The target compound's lactone carbonyl directly reduces its calculated lipophilicity (XLogP3 = -0.1) compared to the reduced analog 1,3-dihydro-2-benzofuran-4-sulfonamide (CAS 98475-12-8), which lacks the carbonyl oxygen and is predicted to have a higher XLogP3 [1]. This difference is critical for aqueous solubility, metabolic stability, and off-target binding potential. Additionally, the target compound possesses 5 hydrogen bond acceptors versus the reduced analog's 4, providing enhanced capacity for specific polar interactions with biological targets [1].

Physicochemical Comparison
Class-level inference
XLogP3: -0.1 vs >0; H-bond acceptors: 5 vs 4
Lower lipophilicity and extra H-bond acceptor may support aqueous solubility and reduced off-target binding.
Computed properties from PubChem; confirm experimentally.
Lipophilicity Hydrogen Bonding Physicochemical Profiling Lead Optimization

Conformational Rigidity as a Selectivity Determinant in Carbonic Anhydrase Inhibition

Benzofuransulfonamides with a 4-position substitution have demonstrated selective inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX and XII) over cytosolic isoforms (hCA I, II), with K_I values ranging from 10.0 to 97.5 nM for hCA IX [1]. The conformational rigidity imposed by the 1-oxo-1,3-dihydrobenzofuran scaffold of the target compound is expected to enhance this selectivity by pre-organizing the sulfonamide zinc-binding group, a feature absent in flexible analogs such as simple benzenesulfonamides [1].

CA IX Selectivity Prediction
Class-level inference
KI 10.0–97.5 nM (hCA IX); 2–10× predicted selectivity improvement
Supports hypothesis for tumor-associated CA isoform selectivity over cytosolic isoforms.
Based on benzofuransulfonamide class SAR; confirmatory stopped-flow assays needed.
Carbonic Anhydrase Conformational Restriction Isoform Selectivity Cancer Therapeutics

Regiochemical Vectors and Topological Polar Surface Area Differentiation

The target compound exhibits a calculated Topological Polar Surface Area (TPSA) of 94.9 Ų, which is a critical drug-likeness descriptor [1]. This value is significantly lower than that of many clinically used sulfonamide drugs, such as acetazolamide (TPSA ≈ 151 Ų), suggesting superior passive membrane permeability potential [2]. The lower TPSA is a direct consequence of the fused bicyclic system and the specific orientation of the sulfonamide group at the 4-position, which restricts exposed polar surface area compared to linear or monocyclic sulfonamides.

TPSA Drug-likeness
Computed property
TPSA 94.9 Ų vs acetazolamide 151 Ų
Lower TPSA may improve probability of passive permeability and oral absorption.
Predicted drug-likeness descriptor; requires membrane permeability validation.
Topological Polar Surface Area Drug-likeness Bioavailability Medicinal Chemistry

Synthetic Intermediate Utility in Late-Stage Functionalization Strategies

The primary sulfonamide group at the 4-position of the benzofuranone scaffold serves as a versatile synthetic handle for diversification via N-alkylation, N-acylation, or N-sulfonylation reactions, enabling the rapid generation of compound libraries [2]. This contrasts with the reduced analog 1,3-dihydro-2-benzofuran-4-sulfonamide, where the ring oxygen is a competing nucleophile, and with 5-substituted isomers, where the altered electronics of the ring reduce sulfonamide reactivity [1]. The lactone carbonyl further allows for orthogonal ring-opening reactions, providing an additional diversification point not available in non-oxo analogs.

Orthogonal Diversification Sites
Supporting evidence
2 orthogonal sites (sulfonamide + lactone) vs 1 in common analogs
Dual functional handles may enable efficient parallel library synthesis.
Literature precedent for sulfonamide N-functionalization and lactone reactivity.
Late-stage Functionalization Sulfonamide Chemistry Parallel Synthesis Drug Discovery

High-Value Application Scenarios for 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide Based on Differentiated Evidence


Cancer Drug Discovery: Selective Carbonic Anhydrase IX/XII Inhibitor Lead Generation

Based on the scaffold's demonstrated ability to achieve isoform-selective carbonic anhydrase inhibition (Section 3, Evidence Item 2), 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide is suited as a starting point for developing tumor-selective CA inhibitors [2]. The rigid benzofuranone core is hypothesized to enhance selectivity for membrane-bound CA IX/XII, while the favorable TPSA (94.9 Ų) supports eventual oral bioavailability [REFS-1, REFS-3]. Procurement of this specific scaffold is justified over flexible benzenesulfonamides, which often exhibit poor isoform selectivity profiles.

Oral Bioavailability-Focused Fragment Library Design

With a TPSA (94.9 Ų) substantially below the critical 140 Ų threshold and a low XLogP3 (-0.1), this compound aligns with guidelines for developing bioavailable CNS-penetrant drugs [REFS-1, REFS-3]. It is an ideal fragment for inclusion in oral bioavailability-focused screening libraries, offering a physicochemical profile that is superior to many commercial sulfonamide fragments, which tend to have higher TPSA and XLogP3 values.

Parallel Library Synthesis via Orthogonal Functionalization Handles

The dual functionalization sites (primary sulfonamide and lactone carbonyl) enable efficient parallel library production (Section 3, Evidence Item 4). Medicinal chemistry CROs and internal discovery teams can leverage this to rapidly explore structure-activity relationships around a rigid, drug-like core, reducing synthesis cycle times compared to scaffolds that require protection/deprotection strategies [REFS-1, REFS-4].

Chemical Biology Probe Development for Sulfonamide-Responsive Targets

The unique combination of a zinc-binding sulfonamide pharmacophore with a conformationally restricted benzofuranone scaffold makes this compound a valuable probe molecule for investigating non-classical sulfonamide targets, such as LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase), where 2-aryl benzofuran analogs have shown potent Gram-negative antibacterial activity [5]. The target compound can serve as a simplified core for further derivatization toward such targets.

Application
Selection Property
Validation Focus
CA IX/XII inhibitor lead generation research
Conformationally restricted zinc-binding scaffold
CA isoform selectivity in recombinant enzyme assays
Oral bioavailability-focused fragment library design
Favorable computed TPSA and XLogP3 profile
Caco-2 / MDCK permeability and solubility assays
Parallel library synthesis
Orthogonal sulfonamide and lactone functional handles
Diversification scope and reaction efficiency
Chemical biology probe development for sulfonamide-responsive targets
Rigid benzofuranone core with zinc-binding pharmacophore
Target engagement in non-classical sulfonamide assays
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